Naluzotan - 740873-06-7

Naluzotan

Catalog Number: EVT-276142
CAS Number: 740873-06-7
Molecular Formula: C23H38N4O3S
Molecular Weight: 450.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Naluzotan, also known as PRX-00023, is a selective and potent 5-HT1A receptor partial agonist, for the treatment of generalized anxiety disorder and major depressive disorder. Naluzotan demonstrated significant antidepressant and anxiolytic effects as per the HAM-D and MADRS and the HAM-A, respectively, in some trials, but in others it did not. In the end it was not found to be significantly superior enough to placebo and development was stopped.
Source and Classification

Naluzotan is derived from the phenylpiperazine class of compounds, which are known for their psychoactive properties. The compound's systematic name is 1-(2-(4-(2-(4-fluorophenyl)piperazin-1-yl)ethyl)-1H-imidazol-1-yl)ethyl)-1H-pyrrole-2-carboxylic acid. Its chemical structure allows it to interact selectively with serotonin receptors, specifically influencing mood and cognition.

Synthesis Analysis

Methods and Technical Details

The synthesis of Naluzotan involves several key steps:

  1. Preparation of the Phenylpiperazine Core: The initial step typically involves creating a core structure that includes a piperazine ring substituted with a phenyl group.
  2. Formation of Imidazole Linkage: The next phase incorporates an imidazole moiety into the structure, which is crucial for the compound's activity.
  3. Final Coupling: The final step involves coupling the previously synthesized components to form the complete Naluzotan molecule.

The synthetic routes often require careful control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity of the final product.

Molecular Structure Analysis

Structure and Data

Naluzotan exhibits a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is C_20H_24F N_3O_2, with a molecular weight of approximately 359.42 g/mol. The presence of fluorine in its structure enhances its pharmacological properties by improving binding affinity to the target receptors.

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactions involved in synthesizing Naluzotan generally include:

  • Nucleophilic Substitution: Key reactions involve nucleophilic attacks on electrophilic centers within the precursor molecules.
  • Coupling Reactions: These are critical for forming the final compound from its intermediate structures.

Each reaction step must be optimized to minimize side products and maximize yield.

Mechanism of Action

Process and Data

Naluzotan acts primarily as an antagonist at the serotonin 5-HT_2A receptor. By blocking this receptor, it modulates neurotransmitter release and can alter mood and perception. This mechanism is particularly relevant in conditions such as schizophrenia, where serotonin dysregulation plays a significant role.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Naluzotan possesses distinct physical properties:

  • Appearance: Typically exists as a white to off-white solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties are critical for its formulation into pharmaceutical products.

Applications

Scientific Uses

Naluzotan shows promise in various scientific applications:

  • Psychiatric Research: Its selective action on serotonin receptors makes it valuable for studying mood disorders.
  • Pharmacological Development: As a potential therapeutic agent, it is being explored in clinical trials for treating anxiety and depression.
Introduction to Naluzotan: Context and Research Significance

Historical Development and Pharmacological Classification

Naluzotan (INN/USAN; PRX-00023) is a small molecule drug (molecular formula: C~23~H~38~N~4~O~3~S, molecular weight: 450.64 g/mol) developed by EPIX Pharmaceuticals Inc. as a novel therapeutic candidate for generalized anxiety disorder (GAD) and major depressive disorder (MDD) [1] [4]. Structurally, it belongs to the phenylpiperazine class of compounds, characterized by a N-(3-{4-[4-(1-cyclohexylmethanesulfonamido)butyl]piperazin-1-yl}phenyl)acetamide backbone [1] [7]. Its development stemmed from an integrated in silico 3D model-driven drug discovery approach aimed at identifying selective 5-HT~1A~ receptor agonists with optimized blood-brain barrier penetration [1] [6].

Pharmacologically, naluzotan is classified as a potent and selective serotonin 5-HT~1A~ receptor partial agonist, demonstrating high binding affinity (K~i~ = 5.1 nM) and functional activity (IC~50~ = 20 nM) at this target [4] [6]. In vitro assays confirmed its full agonist profile in cell-based functional systems (EC~50~ = 20 nM) [6]. Beyond its primary mechanism, naluzotan exhibits significant affinity for σ receptors (K~i~ = 100 nM in guinea pig models), though it lacks inhibitory activity against major cytochrome P450 isoforms, reducing concerns about metabolic drug interactions [1] [5] [6]. Preclinical studies demonstrated 11-16% oral bioavailability in rats and dogs, with brain-to-serum concentration ratios of ~0.5, confirming adequate CNS penetration comparable to established anxiolytics like buspirone [6].

Table 1: Pharmacological Profile of Naluzotan

TargetAffinity/ActivityMeasurement TypeSignificance
5-HT~1A~ receptorK~i~ = 5.1 nMBinding affinityPrimary therapeutic target
5-HT~1A~ receptorIC~50~ = 20 nMFunctional activityFull agonist efficacy
σ receptorK~i~ = 100 nMBinding affinitySecondary target (guinea pig)
hERG K+ channelIC~50~ = 3800 nMFunctional blockLow arrhythmia risk

Clinical development progressed through Phase 3 trials for GAD and Phase 2 for MDD and epilepsy [3] [4]. While initial studies reported significant anxiolytic and antidepressant effects on standard rating scales (HAM-A, HAM-D, and MADRS), later trials failed to demonstrate consistent superiority over placebo, leading to discontinuation of development despite favorable tolerability [1] [4]. Notably, headache (15% incidence vs. 10% placebo) was the most common adverse effect, and fewer patients dropped out due to side effects in the active group compared to controls in some studies [1].

Table 2: Clinical Development Timeline

IndicationHighest PhaseOutcomeKey Findings
Generalized Anxiety DisorderPhase 3DiscontinuedMixed efficacy results; superior tolerability vs controls
Major Depressive DisorderPhase 2DiscontinuedInconsistent antidepressant effects across trials
Temporal Lobe EpilepsyPhase 2TerminatedLimited published data
Drug-Induced DyskinesiaPhase 1CompletedNo public results

Rationale for Targeting 5-HT~1A~ and σ Receptors in Neuropsychiatric Disorders

The dual targeting of 5-HT~1A~ and σ receptors represents a mechanistically innovative approach for modulating neural circuits involved in mood and anxiety disorders. The 5-HT~1A~ receptor, the most abundant serotonin receptor in the brain, exists as both presynaptic autoreceptors (inhibiting serotonin release in the raphe nuclei) and postsynaptic heteroreceptors (modulating neuronal excitability in limbic regions like the hippocampus, amygdala, and prefrontal cortex) [5] [8]. Activation of postsynaptic 5-HT~1A~ receptors initiates G~i/o~-coupled signaling pathways, leading to:

  • Inhibition of adenylate cyclase → reduced cAMP production
  • Activation of G protein-gated inwardly rectifying K+ (GIRK) channels → neuronal hyperpolarization
  • Suppression of presynaptic calcium channels → reduced neurotransmitter release [5] [8]

These cellular effects translate to enhanced neural inhibition within anxiety- and depression-associated circuits. Preclinical evidence confirms that hippocampal 5-HT~1A~ heteroreceptors are critical for stress resilience. Knockdown studies demonstrate that hippocampal (but not raphe) 5-HT~1A~ receptors are required for the antidepressant-like effects of cholinergic modulators, highlighting their postsynaptic importance in mood regulation [8]. Furthermore, 5-HT~1A~ partial agonists like naluzotan avoid the excessive receptor desensitization associated with full agonists, potentially preserving therapeutic effects over time [5].

The σ receptor (particularly σ~1~) is a chaperone protein enriched in mitochondria-associated endoplasmic reticulum membranes (MAMs). It modulates:

  • Calcium signaling
  • Mitochondrial energy production and dynamics
  • Reactive oxygen species (ROS) homeostasis
  • Neurotrophic factor release [2] [5]

Under conditions of circulating steroid deficiency (e.g., stress-induced cortisol reductions), combined 5-HT~1A~ agonism and σ activation produces synergistic neurochemical effects. Preclinical studies reveal that co-administration of a 5-HT~1A~ agonist (osemozotan) and a σ~1~ agonist ((+)-SKF-10,047) significantly enhances prefrontal dopamine release in adrenalectomized/castrated mice compared to sham-operated controls [2]. This synergism correlates with increased neuronal activation (c-Fos expression) in the ventral tegmental area and depends on GABA~A~ receptor modulation [2]. The dopamine-enhancing effect is particularly relevant as prefrontal dopaminergic hypofunction is implicated in anhedonia and cognitive deficits of depression.

Figure: Synergistic Receptor Mechanisms

5-HT~1A~ Activation →  • Neuronal hyperpolarization  • Reduced anxiety circuit excitability  • Enhanced stress resilience  │  ├→ Synergistic prefrontal DA release (under low steroids)  │  σ~1~ Activation →  • Mitochondrial energy optimization  • Neuroplasticity modulation  • Calcium signaling regulation  

The 5-HT~1A~–mitochondrial axis represents another dimension of naluzotan’s potential mechanism. 5-HT~1A~ activation regulates mitochondrial biogenesis via PGC-1α, influencing synaptic energy supply [10]. In disease models (e.g., Fragile X syndrome), 5-HT~1A~ agonists like eltoprazine restore mitochondrial distribution, oxygen consumption, and ATP production at synapses, correcting motor and synaptic deficits [10]. Though not directly studied with naluzotan, this suggests broader implications for its σ-associated mitochondrial effects.

Voltage-dependent signaling adds complexity to 5-HT~1A~ receptor pharmacology. Wild-type 5-HT~1A~ receptors show stronger agonist potency under hyperpolarized membrane potentials, a property mediated by the third intracellular loop [5]. The rare human 5-HT~1A~ variant Arg220Leu (located in this loop) abolishes voltage dependence and impairs β-arrestin–dependent desensitization [5]. This suggests naluzotan’s effects may vary with neuronal membrane potential and genetic background, potentially influencing treatment response variability in clinical trials.

Properties

CAS Number

740873-06-7

Product Name

Naluzotan

IUPAC Name

N-[3-[4-[4-(cyclohexylmethylsulfonylamino)butyl]piperazin-1-yl]phenyl]acetamide

Molecular Formula

C23H38N4O3S

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C23H38N4O3S/c1-20(28)25-22-10-7-11-23(18-22)27-16-14-26(15-17-27)13-6-5-12-24-31(29,30)19-21-8-3-2-4-9-21/h7,10-11,18,21,24H,2-6,8-9,12-17,19H2,1H3,(H,25,28)

InChI Key

SPWZXWDPAWDKQE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCNS(=O)(=O)CC3CCCCC3

Solubility

Soluble in DMSO, not in water

Synonyms

N-(3-(4-(4-cyclohexylmethanesulfonylaminobutyl)piperazin-1-yl)phenyl)acetamide
naluzotan
PRX 00023
PRX-00023
PRX00023

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)N2CCN(CC2)CCCCNS(=O)(=O)CC3CCCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.